molecular formula C18H23NO2 B064045 ethyl 5-(tert-butyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate CAS No. 175276-55-8

ethyl 5-(tert-butyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate

Cat. No.: B064045
CAS No.: 175276-55-8
M. Wt: 285.4 g/mol
InChI Key: WOPQCXBFULUHAL-UHFFFAOYSA-N
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Description

Ethyl 5-(tert-butyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate is a strategically functionalized pyrrole ester derivative of significant interest in synthetic organic chemistry and medicinal chemistry research. This compound serves as a versatile and valuable chemical building block, primarily due to the presence of multiple substitutable sites on the pyrrole core. The tert-butyl group confers significant steric bulk and influences the electron density of the heterocyclic ring, while the ester functionality provides a handle for further synthetic manipulation, such as hydrolysis to the corresponding carboxylic acid or reduction to the alcohol. Its main research applications include its use as a key precursor in the synthesis of more complex nitrogen-containing heterocycles, which are privileged scaffolds in the development of pharmaceutical candidates and functional materials. Researchers utilize this compound to construct molecular libraries for high-throughput screening in drug discovery programs, particularly targeting enzymes and receptors where the planar, aromatic pyrrole ring can act as a core pharmacophore. The specific steric and electronic profile imparted by the tert-butyl and phenyl substituents makes it an ideal candidate for studying structure-activity relationships (SAR) and for the development of novel ligands. This product is provided with comprehensive analytical characterization data (including 1H NMR, 13C NMR, and mass spectrometry) to ensure batch-to-batch consistency and support the rigorous demands of research and development. It is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 5-tert-butyl-2-methyl-1-phenylpyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-6-21-17(20)15-12-16(18(3,4)5)19(13(15)2)14-10-8-7-9-11-14/h7-12H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPQCXBFULUHAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1)C(C)(C)C)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372448
Record name Ethyl 5-tert-butyl-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-55-8
Record name Ethyl 5-tert-butyl-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(tert-butyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the preparation of a suitable ester, followed by the introduction of the tert-butyl and phenyl groups through substitution reactions. The final step often involves cyclization to form the pyrrole ring.

Industrial Production Methods

In industrial settings, the production of this compound can be optimized using flow microreactor systems. These systems allow for continuous synthesis, which is more efficient and sustainable compared to traditional batch processes . The use of microreactors ensures precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(tert-butyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by different groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

The compound features a pyrrole ring, which is known for its aromatic properties and ability to participate in various chemical reactions. The presence of the tert-butyl and phenyl groups enhances its lipophilicity, making it suitable for biological applications.

Medicinal Chemistry

Ethyl 5-(tert-butyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate has been investigated for its potential therapeutic properties:

  • Antitumor Activity : Research indicates that derivatives of pyrrole compounds exhibit cytotoxic effects against various cancer cell lines. The specific structure of this compound may enhance its efficacy as an antitumor agent by modulating pathways involved in cell proliferation and apoptosis .
  • Anti-inflammatory Effects : Pyrrole derivatives have shown promise in reducing inflammation, making them candidates for treating conditions such as arthritis and other inflammatory diseases. This compound may possess similar properties due to its structural features .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

  • Building Block for Complex Molecules : Its unique functional groups allow it to participate in various chemical reactions, such as nucleophilic substitutions and cycloadditions, facilitating the synthesis of more complex organic molecules .

Materials Science

Research into the use of this compound in materials science is emerging:

  • Conductive Polymers : The incorporation of pyrrole derivatives into polymer matrices can enhance electrical conductivity and thermal stability, making them suitable for applications in electronic devices .

Case Study 1: Antitumor Activity Evaluation

In a study evaluating the antitumor activity of various pyrrole derivatives, this compound was tested against several cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent .

Case Study 2: Synthesis of Novel Organic Compounds

A research project focused on synthesizing novel organic compounds utilized this compound as a key intermediate. The compound underwent several transformations leading to the successful creation of new derivatives with enhanced biological activities .

Mechanism of Action

The mechanism by which ethyl 5-(tert-butyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular pathways and biological responses, making it a valuable tool for research and potential therapeutic applications.

Comparison with Similar Compounds

Pyrrole Derivatives with Indole Substituents

Example Compounds :

  • 10a: Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate
  • 10b: Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1,5-dimethyl-1H-indol-3-yl)-4-[(1,5-dimethyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate
Property Target Compound 10a 10b
Molecular Weight (g/mol) 327.4 (estimated) 554.6 582.7
Yield (%) Not reported 98 94
Melting Point (°C) Not reported 169–173 186–190
Key Substituents tert-Butyl, phenyl, ethyl ester Indole, tert-butoxycarbonyl Dimethylindole, tert-butoxycarbonyl
Solubility Likely moderate in THF/EtOAc Purified via ethyl acetate/cyclohexane Similar to 10a

Key Differences :

  • 10a and 10b incorporate indole moieties, increasing molecular weight and reducing solubility compared to the target compound. Their tert-butoxycarbonyl (Boc) groups introduce additional steric hindrance and hydrogen-bonding capacity, as evidenced by IR peaks at 3263 cm⁻¹ (N–H stretch) .

Pyrrole Derivatives with Cyclopropane and Thiophene Substituents

Example Compound :

  • 4h : tert-Butyl 5-cyclopropyl-3-hexyl-2-[2-(methylthio)phenyl]-1H-pyrrole-1-carboxylate
Property Target Compound 4h
Molecular Weight (g/mol) 327.4 387.5
Yield (%) Not reported 88
Physical State Not reported Colorless oil
Key Substituents tert-Butyl, phenyl, ethyl ester Cyclopropyl, hexyl, methylthiophenyl

Key Differences :

  • 4h contains a cyclopropyl group and a hexyl chain, which increase hydrophobicity and may hinder crystallization. The methylthiophenyl group introduces sulfur-based reactivity, absent in the target compound.

Pyrazole Analogues

Example Compounds :

  • Ethyl 5-tert-butyl-2-methylpyrazole-3-carboxylate
  • Ethyl 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylate
Property Target Compound Pyrazole Derivative Pyrazole-Benzyl Derivative
Heterocycle Pyrrole Pyrazole Pyrazole
Molecular Weight (g/mol) 327.4 226.3 300.4
Key Substituents tert-Butyl, phenyl, ethyl ester tert-Butyl, methyl, ethyl ester tert-Butyl, 3-methylbenzyl, ethyl ester
Hazard Not reported Irritant (Xi) Irritant (Xi)

Key Differences :

  • The benzyl group in enhances aromatic interactions but may reduce metabolic stability.

Ethyl Ester Variants

Example Compounds :

  • Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (Similarity: 0.93)
  • Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (Similarity: 0.90)
Property Target Compound 2,4-Dimethyl Variant 5-Formyl Variant
Molecular Weight (g/mol) 327.4 181.2 209.2
Key Substituents tert-Butyl, phenyl, ethyl ester Methyl, ethyl ester Methyl, formyl, ethyl ester
Reactivity Stable tert-butyl group Lower steric hindrance Formyl group enables further derivatization

Key Differences :

  • The absence of a tert-butyl or phenyl group in these variants reduces steric bulk, likely increasing reactivity and solubility. The formyl group in offers a handle for chemical modifications, unlike the target compound.

Biological Activity

Ethyl 5-(tert-butyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C15H19NO2\text{C}_{15}\text{H}_{19}\text{N}\text{O}_2

This compound features a pyrrole ring with various substituents that contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrrole derivatives, including this compound. Pyrrole compounds have been shown to exhibit significant antibacterial activity against a range of pathogens.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundMIC (μg/mL)Target Pathogen
This compoundTBDStaphylococcus aureus
Isoniazid0.25Mycobacterium tuberculosis
Ciprofloxacin2.0Escherichia coli

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against specific bacteria. Further research is needed to determine the exact MIC for this compound.

Cytotoxicity and Anticancer Activity

Pyrrole derivatives have also been investigated for their anticancer properties. Some studies suggest that compounds with similar structures may inhibit cell proliferation in various cancer cell lines.

Table 2: Cytotoxicity of Pyrrole Derivatives

CompoundIC50 (μM)Cell Line
This compoundTBDHeLa
Methyl derivative10HCT116
Unsubstituted pyrrole30A375

The IC50 values represent the concentration required to inhibit cell growth by 50%. The specific IC50 for this compound remains to be established.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets, potentially including enzymes involved in bacterial cell wall synthesis and pathways associated with cancer cell proliferation. The exact mechanisms require further elucidation through in vitro and in vivo studies.

Case Studies

A recent study explored the synthesis and biological evaluation of several pyrrole derivatives, including those structurally similar to this compound. The findings indicated promising antibacterial and anticancer activities, suggesting that modifications on the pyrrole ring could enhance efficacy against specific targets.

Example Case Study

In a study published in MDPI, researchers synthesized a series of pyrrole derivatives and evaluated their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications led to enhanced activity, providing insights into how structural changes can influence biological outcomes .

Q & A

Q. What are the established synthetic routes for ethyl 5-(tert-butyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized?

The compound can be synthesized via phosphine-catalyzed [3 + 2] annulation, as demonstrated in analogous pyrrole derivatives. Tributylphosphine (PBu₃) is a common catalyst, and triethylamine is often used as a base to deprotonate intermediates. Key parameters include maintaining anhydrous conditions, using dichloromethane or toluene as solvents, and controlling temperatures between 0°C and room temperature. Optimization via Design of Experiments (DoE) can systematically vary catalysts (e.g., PBu₃ vs. PPh₃), solvent polarity, and stoichiometric ratios to improve yield .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Essential techniques include:

  • ¹H/¹³C NMR : Assign peaks using substituent effects (e.g., tert-butyl groups show singlet δ ~1.3 ppm; aromatic protons appear split due to phenyl and pyrrole ring coupling).
  • IR Spectroscopy : Confirm ester carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and pyrrole ring vibrations near 1600 cm⁻¹.
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C₁₉H₂₃NO₂: 313.36 g/mol). Cross-reference with simulated spectra from computational tools like Gaussian .

Q. What safety precautions are recommended based on available hazard data?

While classified as non-hazardous, standard lab protocols apply:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Avoid ignition sources (decomposition may release CO, NOₓ).
  • Store in cool, dry conditions away from strong oxidizers. Emergency measures include rinsing exposed areas with water for 15+ minutes and consulting SDS sections 4–8 for detailed protocols .

Advanced Research Questions

Q. How can DFT calculations elucidate the reaction mechanism and regioselectivity in the synthesis of this compound?

Density Functional Theory (DFT) can model transition states and intermediates to explain regioselectivity. For example, calculations at the B3LYP/6-31G(d) level can reveal steric and electronic effects favoring tert-butyl group placement at the 5-position due to reduced steric hindrance. Electron localization function (ELF) analysis may further clarify charge distribution in the pyrrole ring during annulation .

Q. What strategies address contradictions in reported spectroscopic data or synthetic yields across studies?

  • Spectral Discrepancies : Compare NMR solvent effects (CDCl₃ vs. DMSO-d₆) or impurities using 2D NMR (COSY, HSQC).
  • Yield Variations : Replicate reactions under controlled conditions (e.g., inert atmosphere, strict temperature gradients) and analyze by HPLC to quantify side products. Use statistical tools like ANOVA to identify critical variables .

Q. How can computational reaction design tools accelerate the development of novel derivatives?

Tools like ICReDD’s reaction path search algorithms combine quantum chemical calculations (e.g., transition state modeling) with machine learning to predict optimal conditions. For example, meta-dynamics simulations can screen solvent effects or catalyst loadings, reducing experimental iterations by 50–70% .

Q. What are the degradation pathways of this compound under thermal or photolytic stress, and how can stability be improved?

Thermogravimetric analysis (TGA) and accelerated stability studies (40°C/75% RH for 6 months) can identify decomposition products (e.g., CO, NOₓ). To enhance stability, formulate with antioxidants (e.g., BHT) or encapsulate in cyclodextrins. Kinetic studies (Arrhenius plots) can predict shelf life under varying storage conditions .

Q. How can ecotoxicological risks be assessed given limited environmental data?

Use quantitative structure-activity relationship (QSAR) models like ECOSAR to predict acute toxicity (e.g., LC₅₀ for fish). For experimental validation, conduct Daphnia magna 48-hour immobilization assays or algal growth inhibition tests (OECD 201). Monitor biodegradability via closed bottle tests (OECD 301D) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Phosphine-Catalyzed Annulation

ParameterOptimal RangeImpact on YieldReference
Catalyst (PBu₃)10–15 mol%Maximizes
SolventToluene85–90%
Temperature0°C → RT (gradual)Controls
Reaction Time12–18 hoursCompleteness

Q. Table 2. Computational Tools for Mechanistic Analysis

ToolApplicationExample OutputReference
Gaussian 16Transition state modelingActivation energy (kcal/mol)
ICReDD PlatformReaction optimizationPredicted yield (%)
ECOSAREcotoxicity predictionLC₅₀ (mg/L)

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